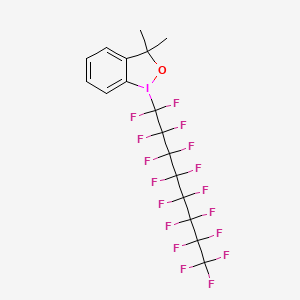

1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Perfluorooctyl substances are a group of man-made chemicals that includes PFOA, PFOS, GenX, and many other chemicals . They have been broadly used in several industrial and household applications since the 1940s due to their high stability, and water/lipid resistance .

Molecular Structure Analysis

The molecular structure of perfluorooctyl substances varies, and thus they exhibit different environmental fates and toxicities . Unfortunately, there is presently little information on the chemical–physical properties of most PFASs .

Chemical Reactions Analysis

Perfluorooctyl substances are very stable and don’t interact much with other chemicals, so they can be helpful in making products that resist oils, stains, water, and heat .

Physical And Chemical Properties Analysis

Perfluorooctyl substances are highly stable, resistant to water and lipids, and persistent in the environment . They are bio-accumulative and possibly carcinogenic to animals as well as humans .

Applications De Recherche Scientifique

Hypervalent Iodine Reagents for Perfluoroalkylation

Hypervalent iodine reagents based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole frameworks have been explored for their utility in perfluoroalkylation reactions. These reagents have been used to introduce functionalized tetrafluoroethyl groups into various substrates, demonstrating their versatility in synthetic applications. The ability to connect two functional moieties via a tetrafluoroethylene unit showcases the potential of these reagents in chemical synthesis, including their application in chemical biology for selective thiol bioconjugation (Matoušek et al., 2016).

Trifluoromethylation Reagents

The development of electrophilic hypervalent iodine reagents for trifluoromethylation has been a significant area of research. These reagents, including variants derived from the benziodoxole core, have been employed in trifluoromethylation reactions of various nucleophiles, leading to the formation of products containing trifluoromethyl groups. This chemistry is particularly relevant for the introduction of fluorinated motifs into molecules, which is of great interest in medicinal chemistry and materials science (Fantasia et al., 2010).

Novel Reagent Characterization

The structural and reactivity aspects of these hypervalent iodine compounds have been thoroughly investigated. For instance, the characterization of new pseudocyclic benziodoxole triflates has revealed their high electrophilicity and reactivity towards various organic substrates. These reagents have shown promise in facilitating diverse organic transformations, further highlighting the utility of the benziodoxole core in synthetic organic chemistry (Yoshimura et al., 2015).

Application in Organic Synthesis

The reactivity of hypervalent iodine compounds towards different nucleophiles has been a subject of extensive study. For example, the electrophilic trifluoromethylation of hydrogen phosphates using certain benziodoxole-derived reagents has been examined to understand the mechanistic aspects of these reactions. Such studies provide valuable insights into the reactivity patterns of these reagents, contributing to the development of new synthetic methodologies (Santschi & Togni, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3,3-dimethyl-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F17IO/c1-9(2)7-5-3-4-6-8(7)35(36-9)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEDWENZDGHUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F17IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2658739.png)

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2658744.png)

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)

![2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide](/img/structure/B2658757.png)

![2-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2658758.png)